molecular formula C10H22 B14641633 2,3,4-Trimethylheptane CAS No. 52896-95-4

2,3,4-Trimethylheptane

Cat. No.: B14641633
CAS No.: 52896-95-4
M. Wt: 142.28 g/mol
InChI Key: UVVYAKOLFKEZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylheptane can be synthesized through several methods, including:

    Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents under acidic conditions. This process typically uses catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.

    Hydroisomerization: Another method is the hydroisomerization of linear alkanes. This process involves the use of bifunctional catalysts that contain both acidic and metallic sites, allowing for the rearrangement of carbon atoms to form branched structures like this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process not only produces branched alkanes but also enhances the octane rating of gasoline, making it a valuable component in fuel production.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylheptane, like other alkanes, primarily undergoes reactions such as:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.

    Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Typically involves halogens like chlorine (Cl2) or bromine (Br2) and requires UV light to initiate the reaction.

    Combustion: Requires an adequate supply of oxygen (O2) and is usually carried out at high temperatures.

Major Products

    Combustion: Produces carbon dioxide (CO2) and water (H2O).

    Halogenation: Produces various haloalkanes depending on the halogen used.

Scientific Research Applications

2,3,4-Trimethylheptane has several applications in scientific research, including:

    Fuel Research: Due to its branched structure, it is used in studies related to fuel efficiency and octane rating improvement.

    Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic compounds.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

As an alkane, 2,3,4-Trimethylheptane primarily interacts through van der Waals forces. Its chemical reactivity is relatively low compared to other organic compounds, but it can participate in reactions such as combustion and halogenation. The mechanism of these reactions typically involves the formation of free radicals, especially in halogenation processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,4-Trimethylheptane: Another isomer with a different arrangement of methyl groups.

Uniqueness

2,3,4-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from other isomers due to the position of the methyl groups.

Conclusion

This compound is a versatile compound with various applications in fuel research, chemical synthesis, and material science. Its unique structure and properties make it a valuable subject of study in both academic and industrial settings.

Properties

CAS No.

52896-95-4

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,3,4-trimethylheptane

InChI

InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3

InChI Key

UVVYAKOLFKEZEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.